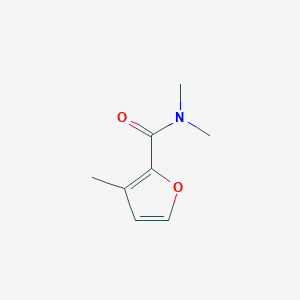
N,N,3-trimethylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-trimethylfuran-2-carboxamide is an organic compound belonging to the class of furan carboxamides. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethylfuran-2-carboxamide typically involves the amidation of 3-trimethylfuran-2-carboxylic acid with an appropriate amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using coupling reagents such as N,N’-diisopropyl carbodiimide (DIC) in the presence of a catalyst . The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis. This method allows for the rapid and efficient production of the compound under mild conditions. The reaction typically involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of coupling reagents such as DMT/NMM/TsO− or EDC . The use of microwave radiation helps to accelerate the reaction and improve yields.
Análisis De Reacciones Químicas
Types of Reactions
N,N,3-trimethylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N,3-trimethylfuran-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N,3-trimethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Fenfuram: A furan carboxamide fungicide used in the 1980s.
Furcarbanil: Another furan carboxamide with similar chemical properties.
Methfuroxam: A furan carboxamide with higher biological activity and broader action spectrum.
Uniqueness
N,N,3-trimethylfuran-2-carboxamide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
22601-07-6 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
N,N,3-trimethylfuran-2-carboxamide |
InChI |
InChI=1S/C8H11NO2/c1-6-4-5-11-7(6)8(10)9(2)3/h4-5H,1-3H3 |
Clave InChI |
ALCVSGCMWIKVCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC=C1)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


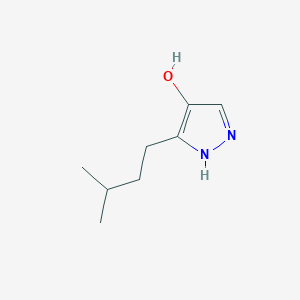
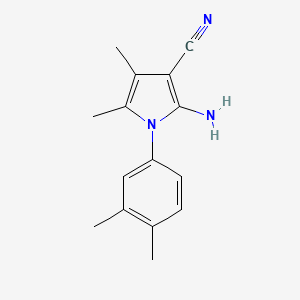
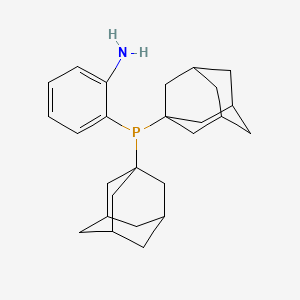
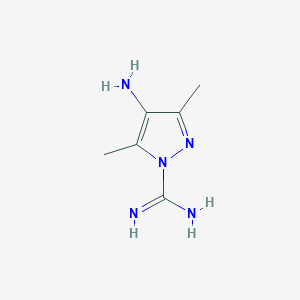
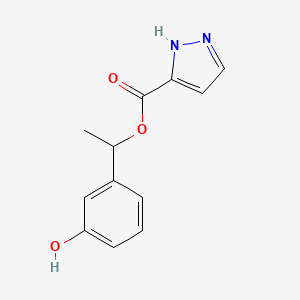
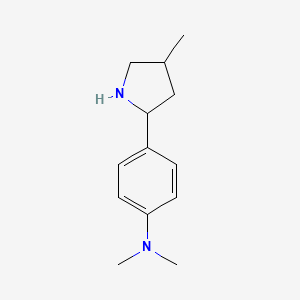
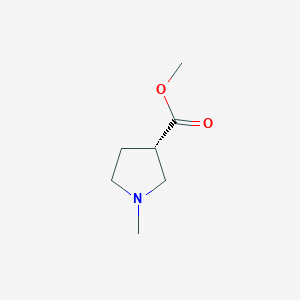
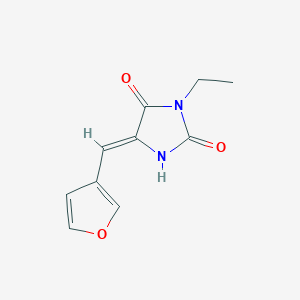
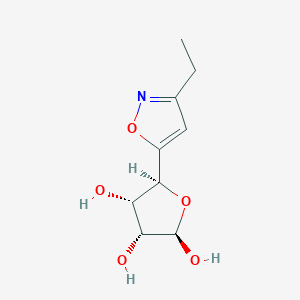
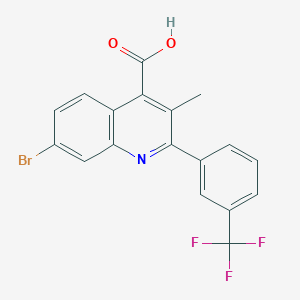
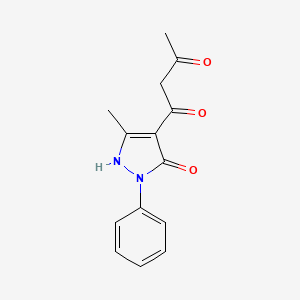
![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
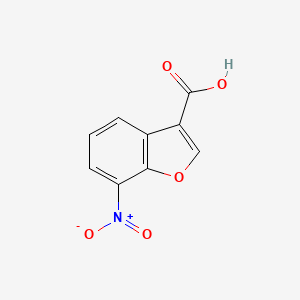
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)
